

1-(2-Aminophenyl)propan-1-one molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(2-Aminophenyl)propan-1-one**

Cat. No.: **B073937**

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **1-(2-Aminophenyl)propan-1-one**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminophenyl)propan-1-one, also known as o-aminopropiophenone, is a key organic compound featuring a distinct molecular architecture that makes it a valuable precursor in various synthetic applications. Its structure, which incorporates both an aromatic amine and a ketone functional group on the same phenyl ring, provides a versatile platform for constructing more complex molecules.^[1] This guide offers a comprehensive examination of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. As a Senior Application Scientist, the intent is not merely to present data, but to provide a causal understanding behind the experimental choices and analytical interpretations that are fundamental to leveraging this molecule in research and development, particularly within the pharmaceutical industry.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical characteristics. **1-(2-Aminophenyl)propan-1-one** is registered under CAS Number 1196-28-7.^{[1][2][3]} Its molecular formula is C₉H₁₁NO, corresponding to a molecular weight of approximately 149.19 g/mol .^{[1][2][3]}

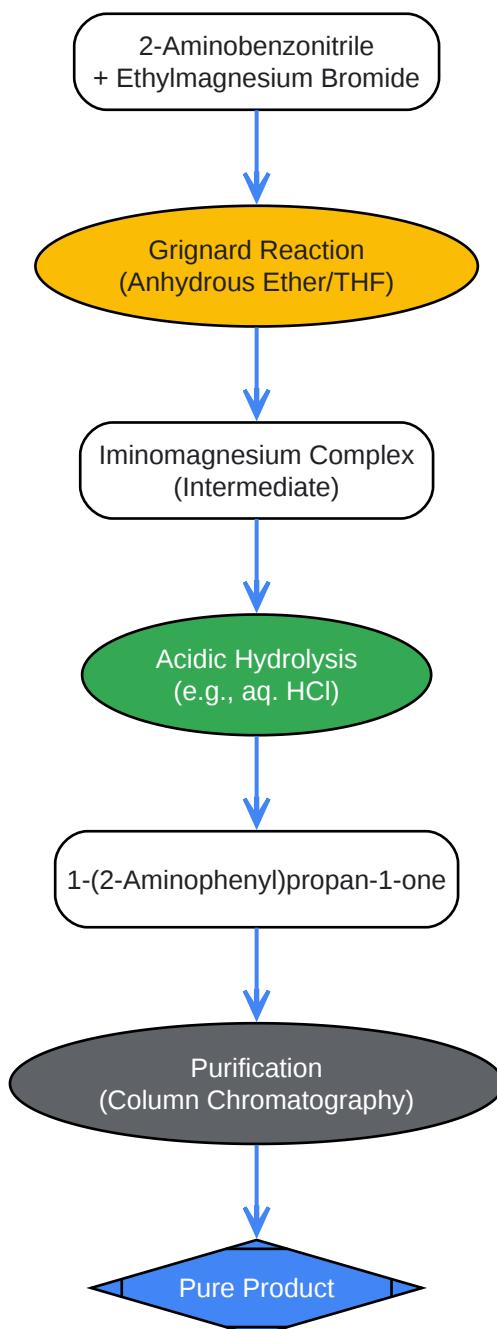
The molecule's structure is characterized by a propan-1-one group attached to a benzene ring at position 1, and an amino group at the ortho (position 2) position. This ortho-relationship between the amine and the ketone group is crucial as it influences the molecule's reactivity, electronic properties, and potential for intramolecular interactions.

Diagram: 2D Structure of **1-(2-Aminophenyl)propan-1-one**

Caption: 2D chemical structure of **1-(2-Aminophenyl)propan-1-one**.

A summary of its key physicochemical properties is presented below. These parameters are critical for predicting its behavior in various solvents, its potential to cross biological membranes, and for designing appropriate reaction and purification conditions.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO	[2] [3]
Molecular Weight	149.19 g/mol	[2] [3]
CAS Number	1196-28-7	[2] [3]
Boiling Point	266.9 °C at 760 mmHg	[2]
Density	1.067 g/cm ³	[2]
LogP (octanol/water)	2.1 - 2.44	[2] [3]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	2	[2]


Synthesis and Mechanistic Considerations

The synthesis of **1-(2-Aminophenyl)propan-1-one** is a multi-step process where the choice of pathway is dictated by starting material availability, desired purity, and scalability. A common and effective route involves a Grignard reagent-mediated reaction.[\[1\]](#)

Conceptual Rationale: The Grignard reaction is a powerful tool for carbon-carbon bond formation. In this context, an organomagnesium halide (Grignard reagent) acts as a

nucleophile, attacking an electrophilic carbon. The synthesis of a ketone like **1-(2-aminophenyl)propan-1-one** can be achieved by reacting a nitrile with a Grignard reagent, followed by hydrolysis. This approach is often preferred over Friedel-Crafts acylation of aniline directly, as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring and leading to poor yields or undesired side reactions.[1]

Diagram: Synthetic Workflow

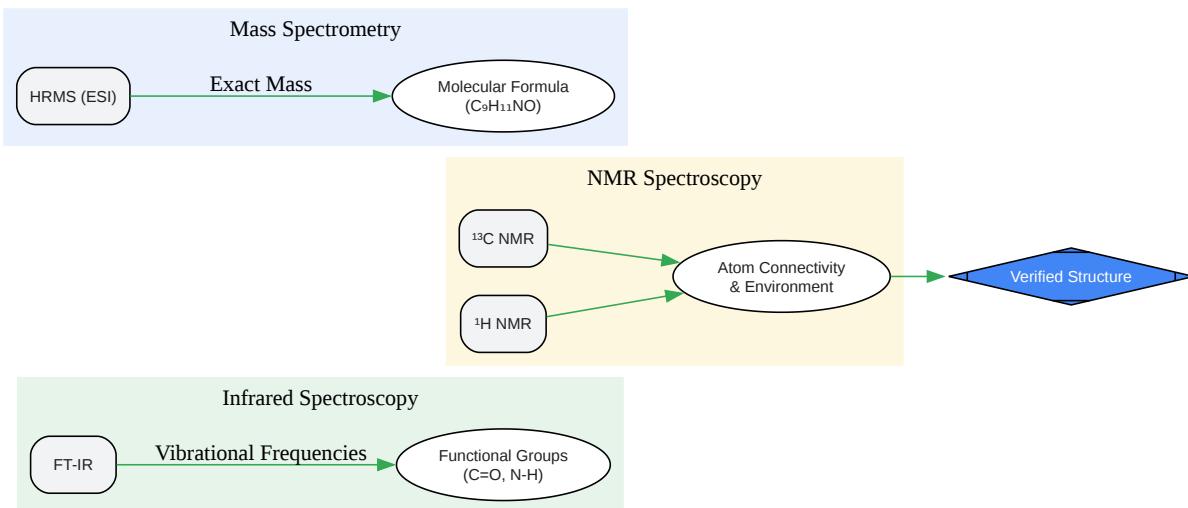
[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **1-(2-Aminophenyl)propan-1-one**.

Experimental Protocol: Grignard Synthesis

This protocol is a self-validating system; successful progression to each subsequent step is contingent on the proper execution of the previous one.

- Reagent Preparation (Inert Atmosphere):
 - Action: To a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
 - Causality: Anhydrous conditions are critical as Grignard reagents react violently with water. The iodine crystal helps to activate the magnesium surface. An inert atmosphere (nitrogen or argon) prevents the Grignard reagent from reacting with atmospheric oxygen or moisture.
- Formation of Grignard Reagent:
 - Action: Slowly add a solution of ethyl bromide in anhydrous ether to the magnesium suspension. Maintain a gentle reflux by controlling the addition rate. The disappearance of the magnesium and formation of a cloudy grey solution indicates the formation of ethylmagnesium bromide.
 - Causality: The reaction is exothermic. Slow addition prevents an uncontrolled reaction. Refluxing ensures the reaction goes to completion.
- Nucleophilic Addition:
 - Action: Cool the Grignard solution in an ice bath. Slowly add a solution of 2-aminobenzonitrile in anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature for several hours.
 - Causality: THF is often used to dissolve the starting nitrile and improve solubility. The reaction proceeds via nucleophilic attack of the ethyl group from the Grignard reagent on


the electrophilic carbon of the nitrile group, forming an iminomagnesium complex intermediate.

- Hydrolysis and Product Formation:
 - Action: Carefully pour the reaction mixture over a mixture of ice and dilute hydrochloric acid. Stir until all solids dissolve.
 - Causality: The acidic workup hydrolyzes the imine intermediate to the corresponding ketone. The acid also protonates the amino group, forming the ammonium salt which is soluble in the aqueous layer, and neutralizes any unreacted Grignard reagent.
- Isolation and Purification:
 - Action: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) to deprotonate the amino group, making the product less water-soluble. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
 - Causality: Basification is necessary to recover the neutral amine product into the organic phase. Column chromatography separates the desired product from starting materials and byproducts based on polarity, yielding the pure compound.

Spectroscopic Characterization and Structural Elucidation

Confirming the molecular structure of the synthesized product is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the connectivity and chemical environment of each atom.

Diagram: Analytical Workflow for Structural Confirmation

[Click to download full resolution via product page](#)

Caption: Integrated analytical workflow for structural verification.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of **1-(2-Aminophenyl)propan-1-one** is expected to show characteristic absorption bands.

- **N-H Stretching:** A primary amine (NH₂) gives rise to two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations.[\[1\]](#)
- **C=O Stretching:** The ketone carbonyl group produces a strong, sharp absorption. For aromatic ketones, this band typically appears in the range of 1680-1700 cm⁻¹.[\[1\]](#)[\[4\]](#) The conjugation with the phenyl ring lowers the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹).

Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity
N-H Asymmetric Stretch	~3450	Medium
N-H Symmetric Stretch	~3350	Medium
C-H Aromatic Stretch	>3000	Medium-Weak
C-H Aliphatic Stretch	<3000	Medium
C=O Ketone Stretch	~1685	Strong
N-H Bending (Scissoring)	~1620	Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.[\[1\]](#)
 - Aromatic Protons (4H): These will appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern will lead to a complex multiplet.
 - Amino Protons (2H): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.
 - Methylene Protons (-CH₂-): A quartet, resulting from coupling to the three protons of the adjacent methyl group. Expected around δ 2.8-3.2 ppm.
 - Methyl Protons (-CH₃): A triplet, resulting from coupling to the two protons of the adjacent methylene group. Expected around δ 1.0-1.3 ppm.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
 - Carbonyl Carbon (C=O): The most downfield signal, typically δ > 190 ppm.

- Aromatic Carbons (6C): Multiple signals in the δ 110-150 ppm range.
- Aliphatic Carbons (2C): The methylene (-CH₂-) and methyl (-CH₃) carbons will appear in the upfield region, typically δ < 40 ppm.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass and elemental formula of the compound.^[1] Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion, [M+H]⁺.

Ion	Calculated Monoisotopic Mass (Da)
[C ₉ H ₁₁ NO] ⁺ (M ⁺)	149.0841
[C ₉ H ₁₂ NO] ⁺ ([M+H] ⁺)	150.0913
[C ₉ H ₁₁ NNaO] ⁺ ([M+Na] ⁺)	172.0733

The fragmentation pattern in mass spectrometry can also provide structural information. A common fragmentation is the alpha-cleavage next to the carbonyl group, which would result in the loss of an ethyl radical (•CH₂CH₃) to form a characteristic acylium ion.

Chemical Reactivity and Applications in Drug Development

The unique arrangement of the amine and ketone functionalities makes **1-(2-Aminophenyl)propan-1-one** a highly versatile synthetic intermediate.^[1] Its reactivity can be directed at either functional group or can involve both in intramolecular cyclization reactions.

- Reactivity of the Carbonyl Group: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-aminophenyl)propan-1-ol, using reducing agents like sodium borohydride.^[1] It can also undergo condensation reactions with various nucleophiles.^[1]
- Reactivity of the Amino Group: The nucleophilic amino group can be acylated, alkylated, or used as a handle for further functionalization, a common strategy in prodrug design to modify a drug's physicochemical properties.^[5]

- **Intramolecular Reactions:** The ortho-positioning of the two groups is particularly powerful for the synthesis of nitrogen-containing heterocycles, such as quinolines and benzodiazepines. [1] These scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of pharmacologically active agents. The ability to efficiently construct these complex ring systems from a relatively simple starting material underscores the value of **1-(2-aminophenyl)propan-1-one**.

Given its utility as a building block for bioactive heterocycles, this compound is of significant interest to drug development professionals. It serves as a key starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery campaigns.

Conclusion

1-(2-Aminophenyl)propan-1-one is more than a simple organic molecule; it is a carefully arranged set of functional groups that provides a gateway to significant molecular complexity. A thorough understanding of its synthesis, the causal relationships in its analytical characterization, and its inherent chemical reactivity is essential for any researcher aiming to exploit its potential. From confirming its structure through a multi-pronged spectroscopic approach to utilizing it as a foundational piece in the construction of pharmacologically relevant scaffolds, this compound represents a cornerstone intermediate for innovation in organic synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Aminophenyl)propan-1-one|CAS 1196-28-7 [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-(2-Aminophenyl)propan-1-one | C9H11NO | CID 294651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bpbs-w2.wpmucdn.com [bpbs-w2.wpmucdn.com]

- 5. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(2-Aminophenyl)propan-1-one molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073937#1-2-aminophenyl-propan-1-one-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com